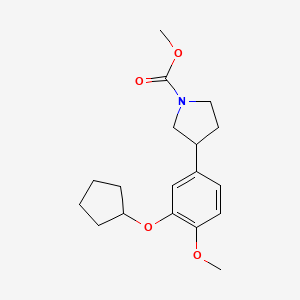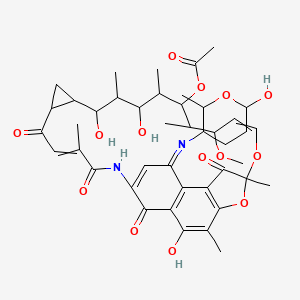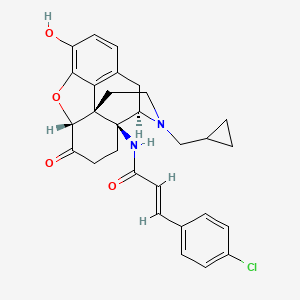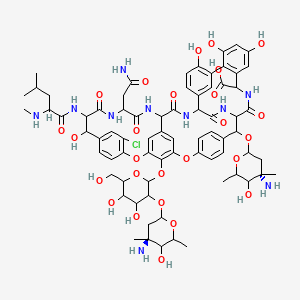
Methyl 3-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ICX5609195 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Méthodes De Préparation
The synthesis of ICX5609195 involves several steps, including the controlled mixing of precursor materials and specific reaction conditions. The synthetic routes typically involve the use of metal halides and organic ligands, followed by a series of reaction steps such as hot-injection or ligand-assisted reprecipitation. Industrial production methods may include techniques like spin coating, doctor blading, or vapor deposition, followed by thermal treatment through annealing to facilitate the formation of the desired crystal structure .
Analyse Des Réactions Chimiques
ICX5609195 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound may form enantioenriched products under mild reaction conditions with high functional group tolerance .
Applications De Recherche Scientifique
ICX5609195 has a wide range of scientific research applications In chemistry, it is used for the synthesis of complex molecules and materials In biology, it may be used in the study of cellular processes and molecular interactionsIndustrially, it can be used in the production of advanced materials and devices .
Mécanisme D'action
The mechanism of action of ICX5609195 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
ICX5609195 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. For example, compounds with similar functional groups or reactivity may be considered.
Propriétés
Formule moléculaire |
C18H25NO4 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
methyl 3-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-21-16-8-7-13(11-17(16)23-15-5-3-4-6-15)14-9-10-19(12-14)18(20)22-2/h7-8,11,14-15H,3-6,9-10,12H2,1-2H3 |
Clé InChI |
ZSJIVPYJQSYHBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2CCN(C2)C(=O)OC)OC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2R,18R,19R,22S,25R,28R,40R)-2-[(2S,4R,5S,6R)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2S,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B10781108.png)
![2-[[1-[(1-Anilino-4-methyl-1-oxopentan-2-yl)amino]-1-oxo-4-(4-propylphenyl)butan-2-yl]amino]propanoic acid](/img/structure/B10781117.png)
![4-(1,3-benzodioxol-5-ylcarbamothioylamino)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B10781120.png)

![4-methyl-N-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-[(2-sulfanylphenyl)methyl]pentanamide](/img/structure/B10781130.png)
![Methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10781136.png)
![(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781147.png)

![2-ethoxy-6-hydroxyimino-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781162.png)
![ethyl 3-[2-(dimethylamino)ethyl]-5-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B10781169.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10781176.png)
![3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide](/img/structure/B10781187.png)
